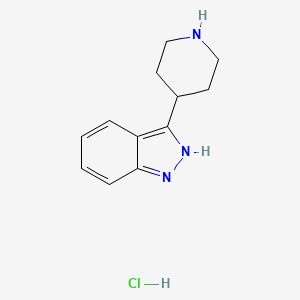

3-(Piperidin-4-yl)-1H-indazole hydrochloride

CAS No.: 1416351-79-5

Cat. No.: VC2945355

Molecular Formula: C12H16ClN3

Molecular Weight: 237.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416351-79-5 |

|---|---|

| Molecular Formula | C12H16ClN3 |

| Molecular Weight | 237.73 g/mol |

| IUPAC Name | 3-piperidin-4-yl-2H-indazole;hydrochloride |

| Standard InChI | InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H |

| Standard InChI Key | MIMUBDFRZBSXOO-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=C3C=CC=CC3=NN2.Cl |

| Canonical SMILES | C1CNCCC1C2=C3C=CC=CC3=NN2.Cl |

Introduction

Physical and Chemical Properties

Molecular Composition and Structure

Based on its chemical structure, 3-(Piperidin-4-yl)-1H-indazole hydrochloride possesses the molecular formula C₁₂H₁₆ClN₃, corresponding to the free base (C₁₂H₁₅N₃) with the addition of hydrogen chloride (HCl) . The molecular weight would be approximately 237.73 g/mol, with the free base having an exact mass of 201.127 g/mol as reported in chemical databases .

The structural features include:

-

A planar indazole bicyclic system consisting of fused benzene and pyrazole rings

-

A piperidine ring attached at position 3 of the indazole scaffold

-

A protonated nitrogen (likely on the piperidine) paired with a chloride counterion in the salt form

These structural elements collectively define the three-dimensional shape, electronic distribution, and physicochemical properties of the compound that influence its behavior in biological systems and chemical reactions.

Physicochemical Properties

The physicochemical properties of 3-(Piperidin-4-yl)-1H-indazole hydrochloride can be inferred from available data on related compounds and general principles governing hydrochloride salt formation:

The hydrochloride salt formation significantly alters several key properties compared to the free base form. Most notably, it enhances water solubility while reducing lipophilicity, which has important implications for formulation development and bioavailability in physiological environments. The ionic nature of the salt also affects crystal packing, melting point, and hygroscopicity, all of which are critical considerations for handling, storage, and pharmaceutical development.

Stability and Reactivity

3-(Piperidin-4-yl)-1H-indazole hydrochloride would be expected to demonstrate moderate to good stability under standard laboratory storage conditions. Based on the behavior of similar compounds, several stability characteristics can be anticipated:

In terms of chemical reactivity, the compound contains several reactive sites:

-

The piperidine nitrogen, even when protonated, may participate in acid-base equilibria

-

The N-H group of the indazole can engage in hydrogen bonding interactions

-

The aromatic system can participate in π-interactions with suitable partners

These reactive features contribute to both the compound's chemical behavior in synthesis and purification processes and its potential interactions with biological macromolecules such as proteins and nucleic acids.

Synthesis and Preparation Methods

Synthetic Approaches

Biological Activity and Applications

Pharmacological Profile

The pharmacological profile of 3-(Piperidin-4-yl)-1H-indazole hydrochloride can be inferred from studies on related indazole derivatives, particularly compounds with similar substitution patterns:

Indazole-based compounds frequently exhibit activity against diverse biological targets, including enzymes, receptors, and other proteins involved in disease processes. The positional isomer, 1-(piperidin-4-yl)-1H-indazole hydrochloride, has shown potential as an enzyme inhibitor, particularly targeting poly(ADP-ribose) polymerase (PARP1), which is involved in DNA repair mechanisms relevant to cancer therapy.

The table below summarizes potential biological activities based on the known properties of related indazole derivatives:

| Activity Type | Potential Targets | Relevance |

|---|---|---|

| Enzyme Inhibition | Kinases, PARP enzymes, other transferases | Cancer, inflammatory diseases |

| Receptor Modulation | G-protein coupled receptors, nuclear receptors | CNS disorders, metabolic diseases |

| Anti-proliferative | Cell cycle regulators, apoptotic pathways | Cancer therapy |

| Anti-inflammatory | Cytokine production, inflammatory mediators | Inflammatory conditions |

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-(Piperidin-4-yl)-1H-indazole hydrochloride provides valuable insights into how its structural features contribute to biological activity:

The indazole core serves as a rigid scaffold that presents its substituents in specific spatial orientations, critical for interaction with biological targets. The N-H group in the indazole ring can function as both a hydrogen bond donor and acceptor, contributing to binding affinity with protein targets.

The piperidine substituent at position 3 creates a distinct vector for interaction compared to substitution at position 1. This positional difference significantly affects the three-dimensional presentation of the basic nitrogen in the piperidine ring, which is often involved in key binding interactions with acidic residues in protein targets. The conformational flexibility of the piperidine ring further contributes to the compound's ability to adapt to binding sites.

The hydrochloride salt formation, while primarily affecting physicochemical properties such as solubility, may also influence the compound's distribution and bioavailability in biological systems. The protonated state of the piperidine nitrogen in the salt form would alter its hydrogen bonding capabilities and electrostatic interaction potential.

Comparative Analysis

Comparison with Positional Isomers

A critical aspect of understanding 3-(Piperidin-4-yl)-1H-indazole hydrochloride involves comparing it with its positional isomers, particularly 1-(piperidin-4-yl)-1H-indazole hydrochloride:

| Feature | 3-(Piperidin-4-yl)-1H-indazole HCl | 1-(Piperidin-4-yl)-1H-indazole HCl | Significance |

|---|---|---|---|

| Substitution Position | Position 3 of indazole | Position 1 of indazole | Alters 3D structure and binding profile |

| N-H Availability | Preserves N-H at position 1 | Lacks N-H at position 1 | Affects hydrogen bonding capabilities |

| Electronic Distribution | Different electron density at positions 4-7 | Different electron density at positions 4-7 | Influences reactivity and interactions |

| Vector of Piperidine | Projects differently in 3D space | Projects differently in 3D space | Changes binding orientation with targets |

The positional difference between these isomers creates distinct three-dimensional structures with significant implications for biological activity. The 3-substituted variant preserves the N-H at position 1, providing an additional hydrogen bond donor that is absent in the 1-substituted isomer. This structural difference could be particularly important for interaction with biological targets where hydrogen bonding plays a crucial role in binding affinity and selectivity.

Comparison with Free Base Form

The hydrochloride salt form of 3-(Piperidin-4-yl)-1H-indazole differs significantly from its free base counterpart in several important aspects:

The free base form, 3-(Piperidin-4-yl)-1H-indazole, has a reported molecular weight of 201.268 g/mol and specific physicochemical properties including a calculated density of 1.168 g/cm³ and a high boiling point of 399.668°C at 760 mmHg . In contrast, the hydrochloride salt would have an increased molecular weight (approximately 237.73 g/mol) due to the addition of HCl.

The hydrochloride salt formation generally enhances aqueous solubility while reducing lipophilicity compared to the free base. This property is particularly important for formulation development and can significantly affect bioavailability in physiological environments. The salt form typically demonstrates improved chemical stability, particularly against oxidation and hydrolysis, making it preferable for long-term storage and handling.

Analytical Methods and Identification

Spectroscopic Characterization

The spectroscopic fingerprint of 3-(Piperidin-4-yl)-1H-indazole hydrochloride provides essential information for its identification and structural confirmation:

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for both the indazole and piperidine moieties. In the 1H NMR spectrum, signals would be expected for the aromatic protons of the indazole ring (typically in the range of 7-8 ppm), the N-H proton of the indazole (typically appearing as a broad singlet), and the aliphatic protons of the piperidine ring (in the range of 1.5-3.5 ppm). The position of substitution at the 3-position rather than the 1-position would be evident from the coupling patterns and chemical shifts of the indazole ring protons.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for key functional groups, including N-H stretching vibrations, C=N stretching, and aromatic C=C stretching modes. The hydrochloride salt would also show distinctive bands associated with the N-H stretching of the protonated amine.

Mass spectrometry would confirm the molecular weight, with the protonated molecular ion [M+H]+ expected at m/z 202.1 for the free base form, and characteristic fragmentation patterns providing additional structural confirmation. The hydrochloride salt might show specific adduct ions or fragmentation patterns distinct from the free base.

Chromatographic Analysis

Chromatographic methods play a crucial role in the identification, purity assessment, and quality control of 3-(Piperidin-4-yl)-1H-indazole hydrochloride:

High-Performance Liquid Chromatography (HPLC) would be the method of choice for quantitative analysis and purity assessment. A typical HPLC method might employ a reverse-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier such as acetonitrile or methanol, potentially with the addition of an ion-pairing agent to improve peak shape for the protonated compound. Detection would typically utilize UV absorption, with optimal wavelengths selected based on the compound's chromophore characteristics.

Thin-Layer Chromatography (TLC) would provide a simple, rapid method for identity testing and reaction monitoring during synthesis. Suitable systems might include silica gel plates with dichloromethane/methanol mixtures as the mobile phase, with detection by UV visualization or appropriate staining reagents.

For both HPLC and TLC, method validation would be essential to ensure specificity, particularly the ability to distinguish the 3-substituted compound from potential positional isomers such as the 1-substituted variant, which might have similar chromatographic behavior.

Quality Control Parameters

Ensuring the quality and purity of 3-(Piperidin-4-yl)-1H-indazole hydrochloride requires established specifications and appropriate analytical methods:

For research applications, typical purity specifications would require >95% purity as determined by validated HPLC methods. More stringent requirements (>98% or >99%) might apply for pharmaceutical development purposes. The specific acceptance criteria would include:

-

Chromatographic purity by HPLC: Typically >95%, with specified limits for individual and total impurities

-

Identity confirmation by spectroscopic methods: NMR, IR, and MS data consistent with the assigned structure

-

Physical appearance: Typically a white to off-white crystalline solid

-

Residual solvents: Within acceptable limits as determined by gas chromatography

-

Water content: Within specified limits as determined by Karl Fischer titration or loss on drying

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume